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Abstract
Glafenine, an anthranilic acid derivative, was formerly marketed as a non-steroidal anti-

inflammatory drug (NSAID) for the management of pain. Despite its analgesic efficacy,

glafenine was withdrawn from the market in numerous countries due to a concerning safety

profile, primarily characterized by a high incidence of anaphylactic reactions and severe

nephrotoxicity. This technical guide provides an in-depth review of the historical use of

glafenine, its pharmacological mechanism of action, and a detailed analysis of the adverse

effects that led to its withdrawal. Quantitative data from key clinical and epidemiological studies

are summarized, and the methodologies of pivotal preclinical and clinical investigations are

described. Furthermore, signaling pathways and experimental workflows are visualized to

provide a comprehensive understanding of this withdrawn drug.

Historical Therapeutic Use
Glafenine was introduced as a non-narcotic analgesic for the relief of various types of pain.[1]

It was prescribed for conditions ranging from headache and dental pain to musculoskeletal pain

and dysmenorrhea. The typical adult dosage was 200-400 mg taken three to four times daily.[2]
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Glafenine exerts its analgesic and anti-inflammatory effects primarily through the inhibition of

cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins from

arachidonic acid.[3][4] Prostaglandins are lipid compounds that mediate inflammation, pain,

and fever. Glafenine is a non-selective inhibitor of both COX-1 and COX-2.[3] The inhibition of

COX enzymes reduces the production of prostaglandins, thereby alleviating pain and

inflammation.[3]

Recent research has further elucidated glafenine's interaction with the arachidonic acid

pathway, confirming that its mechanism of action for some of its effects is via COX-2 inhibition,

which prevents the conversion of arachidonic acid to prostaglandin E2 (PGE2).
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Glafenine's inhibition of the arachidonic acid pathway.

Reasons for Withdrawal
The widespread use of glafenine was curtailed due to an unacceptable risk of severe adverse

drug reactions. The two primary reasons for its withdrawal were a high incidence of

anaphylaxis and significant nephrotoxicity.

Anaphylactic Reactions
A pivotal epidemiological study conducted in the Netherlands highlighted the disproportionately

high risk of anaphylaxis associated with glafenine compared to other analgesics. This study

was instrumental in the decision by regulatory authorities to withdraw the drug.

Table 1: Summary of Findings from the Dutch Epidemiological Study on Glafenine-Associated

Anaphylaxis
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Parameter Finding

Study Period 1981

Total Registered Cases of Anaphylaxis 166

Cases with Sufficient Clinical Details 120

Confirmed Anaphylaxis Cases 107 (90 probable, 17 possible)

Drug-Induced Anaphylaxis 76% of confirmed cases

Glafenine as the Cause 36% of drug-induced anaphylaxis admissions

Relative Risk of Severe Anaphylaxis

Glafenine vs. Indomethacin 11.7 - 19.3 fold higher

Glafenine vs. Oral Penicillins 13.4 - 20.2 fold higher

Data from Stricker et al., 1991.

Clinical Presentation of Anaphylaxis: The study reported the following clinical manifestations in

confirmed cases of anaphylaxis:

Hypotension: 74%

Dyspnoea: 32%

Skin reactions (urticaria, erythema, angioedema): 58%
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Data Collection (1981)
All Dutch general and academic hospitals

Registered cases of generalized anaphylaxis (N=166)

Review of Clinical Details (N=120)

Classification of Anaphylaxis
- Probable (n=90)
- Possible (n=17)
- Unlikely (n=13)

Causality Assessment
- Drug-induced (76%)

- Other causes

Glafenine Implication
36% of drug-induced cases

Relative Risk Estimation
(Based on reimbursement data)

Conclusion
Significantly higher risk of anaphylaxis with glafenine

Click to download full resolution via product page

Workflow of the Dutch epidemiological study on glafenine.

Nephrotoxicity
Glafenine was also strongly associated with acute renal failure (ARF), primarily through acute

interstitial nephritis (AIN) and acute tubular necrosis (ATN). A prospective collaborative study in

France provided significant data on this adverse effect.

Table 2: Glafenine-Associated Acute Renal Failure from a Prospective Collaborative Study
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Parameter Finding

Study Duration 1 year

Total Patients with Drug-Associated ARF 398

ARF Cases Associated with Analgesics/NSAIDs 147 (36.9%)

ARF Cases Attributed to Glafenine 79

ARF Cases Attributed to other NSAIDs 62

Renal Biopsy Findings in 34 Patients

Acute Tubular Necrosis (ATN) 20

Acute Interstitial Nephritis (AIN) 9

Patient Outcomes

Full or partial recovery of renal function All patients in the glafenine group

Permanent renal damage More frequent in patients with AIN

Data from Kleinknecht et al., 1986.

The proposed mechanism for a significant portion of glafenine-induced nephrotoxicity is the

precipitation of its metabolites in the renal tubules, leading to obstruction and subsequent renal

damage. This is a form of crystal nephropathy.
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Proposed mechanism of glafenine-induced nephrotoxicity.

Experimental Protocols
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Dutch Epidemiological Study on Anaphylaxis (Stricker et
al., 1991)

Study Design: A retrospective, nationwide observational study.

Data Source: A central hospital diagnosis system in the Netherlands, collecting data from all

general and academic hospitals for the year 1981.

Case Identification: All hospital admissions with a diagnosis of generalized anaphylaxis were

identified.

Data Collection: Detailed clinical information was requested from the treating physicians for

each identified case.

Case Definition:

Probable Anaphylaxis: Reaction within 60 minutes of exposure involving circulatory,

respiratory, skin, or gastrointestinal systems.

Possible Anaphylaxis: Symptoms consistent with anaphylaxis occurring within 120 minutes

of exposure.

Causality Assessment: The cause of anaphylaxis was determined based on the clinical

history and temporal relationship with exposure to potential triggers.

Relative Risk Calculation: The risk of severe anaphylaxis to glafenine was estimated and

compared to indomethacin and oral penicillins using reimbursement data as a proxy for drug

utilization.

Preclinical Model of Glafenine-Induced Acute Renal
Failure (Deraedt et al., 1980)

Animal Model: Male Wistar rats and Brattleboro rats with diabetes insipidus.

Drug Administration: A single high dose of glafenine (800 mg/kg) was administered by

gastric gavage.
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Induction of ARF: This dose was shown to induce non-oliguric, reversible acute renal failure.

Key Pathological Finding: The study identified intratubular deposits within the medullary

collecting ducts.

Experimental Interventions:

To investigate the role of tubular obstruction, a state of high water and solute diuresis was

induced in some animals through:

Furosemide infusion in Wistar rats.

High salt intake in Brattleboro rats.

Outcome Measures:

Intratubular hydrostatic pressure was measured.

Urinary excretion of prostaglandin E2 (PGE2) was quantified.

Renal function parameters (e.g., blood urea nitrogen, creatinine) were assessed.

Main Conclusion: The study concluded that tubular obstruction played a prominent role in the

pathophysiology of glafenine-induced ARF in this rat model, and that this obstruction could

be prevented by maintaining a high fluid and solute diuresis.

Regulatory Timeline and Withdrawal
The concerns over the safety of glafenine led to a series of regulatory actions culminating in its

withdrawal from many markets.

December 1989: The use of glafenine was restricted in European Member States to non-

renewable prescriptions, and precautionary measures were added to the product

information.

December 1990: Belgian and Luxembourg authorities withdrew the marketing authorization

for glafenine.
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January 1992: The Committee for Proprietary Medicinal Products (CPMP) of the European

Economic Community, after reviewing the safety data, including the Dutch epidemiological

study, issued an opinion that the benefit/risk ratio of glafenine was negative and

recommended the withdrawal of its marketing authorization.

Conclusion
Glafenine serves as a significant case study in pharmacovigilance. While it was an effective

analgesic, its use was associated with an unacceptably high risk of severe and life-threatening

adverse reactions, namely anaphylaxis and acute renal failure. The withdrawal of glafenine
underscores the importance of post-marketing surveillance in identifying rare but serious

adverse drug reactions that may not be apparent in pre-marketing clinical trials. The detailed

investigation of its adverse effects, particularly through well-designed epidemiological and

preclinical studies, provided the crucial evidence for its removal from the market and continues

to inform our understanding of drug-induced hypersensitivity and nephrotoxicity. For drug

development professionals, the story of glafenine is a stark reminder of the critical need for a

thorough evaluation of a drug's safety profile throughout its lifecycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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